4-(3-Methoxyphenyl)-2H-chromen-2-one
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Overview
Description
4-(3-Methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. It is characterized by the presence of a methoxyphenyl group attached to the chromen-2-one core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2H-chromen-2-one typically involves the condensation of 3-methoxybenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its cytotoxic activity against cancer cell lines, particularly breast cancer.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its cytotoxic activity against cancer cells is believed to be mediated through the inhibition of estrogen receptor alpha (ERα) and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)-2H-chromen-2-one: Characterized by the presence of a methoxyphenyl group.
4-(4-Methoxyphenyl)-2H-chromen-2-one: Similar structure but with the methoxy group at the para position.
4-(3-Hydroxyphenyl)-2H-chromen-2-one: Contains a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the meta position enhances its potential as an antioxidant and cytotoxic agent compared to other similar compounds.
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)14-10-16(17)19-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI Key |
BJHLFMUNQRALSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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